molecular formula C6H11O4P B14171275 (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide CAS No. 73581-87-0

(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide

Cat. No.: B14171275
CAS No.: 73581-87-0
M. Wt: 178.12 g/mol
InChI Key: GXVUDXLXOUWBTD-RITPCOANSA-N
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Description

(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxaphosphinine ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include phosphine oxides and various catalysts to facilitate the ring formation and subsequent oxidation steps .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The process is designed to be scalable, allowing for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has been studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and enzyme functions .

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical properties may offer new avenues for drug development, particularly in targeting specific molecular pathways .

Industry

Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows for specific binding and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide lies in its specific stereochemistry and functional groups, which confer distinct reactivity and stability. These properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

73581-87-0

Molecular Formula

C6H11O4P

Molecular Weight

178.12 g/mol

IUPAC Name

(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide

InChI

InChI=1S/C6H11O4P/c7-11(8)9-4-5-2-1-3-6(5)10-11/h5-6H,1-4H2,(H,7,8)/t5-,6+/m1/s1

InChI Key

GXVUDXLXOUWBTD-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2COP(=O)(O[C@H]2C1)O

Canonical SMILES

C1CC2COP(=O)(OC2C1)O

Origin of Product

United States

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